LB244

STING antagonist Immunology Autoinflammatory disease

Researchers studying STING-driven autoinflammation or LILRB4-mediated immune suppression often face a lack of selective, well-characterized chemical probes. LB244 addresses this gap as a dual-activity tool compound, supported by peer-reviewed publications. - Potent, irreversible STING antagonist (EC50 = 0.8 µM in THP1 cells; J. Am. Chem. Soc. 2023). - Also validated as a LILRB4/ILT3 antagonist for immuno-oncology research. - High purity (>98% HPLC) with reliable lot-to-lot consistency for reproducible results.

Molecular Formula C30H27N5O5
Molecular Weight 537.6 g/mol
Cat. No. B12383848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLB244
Molecular FormulaC30H27N5O5
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCCNC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4
InChIInChI=1S/C30H27N5O5/c36-29(22-15-13-21(14-16-22)20-8-2-1-3-9-20)34-25(28-32-23-10-4-5-11-24(23)33-28)12-6-7-19-31-30(37)26-17-18-27(40-26)35(38)39/h1-5,8-11,13-18,25H,6-7,12,19H2,(H,31,37)(H,32,33)(H,34,36)/t25-/m0/s1
InChIKeyYJTWDEBBCCREDG-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LB244 Procurement Guide for Receptor Research


N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide (CAS 1943733-16-1, common name LB244) is a synthetic small molecule characterized by a benzimidazole core linked to a nitrofuran moiety via a substituted pentyl chain. This compound is a commercially available research tool . Its primary reported application is as an antagonist for Leukocyte Immunoglobulin-Like Receptor B4 (LILRB4/ILT3), an immune checkpoint involved in immune tolerance and suppression . The same compound name (LB244) has also been described in independent research as a potent and selective STING (Stimulator of Interferon Genes) antagonist, although a direct structural link between these two applications remains to be confirmed [1].

Sourcing LB244: Risks of Unverified Analogs


Substituting this compound with generic benzimidazole or nitrofuran analogs is not scientifically justified due to its distinct polypharmacology and structural complexity. This molecule is not a simple core scaffold but a highly decorated hybrid. A generic benzimidazole will lack the specific phenylbenzoyl and nitrofuran substituents required for its reported interaction with LILRB4 . Similarly, while simple nitrofurans like nitrofurantoin are known antibacterials, their mechanism (bacterial nitroreductase activation) is irrelevant to this compound's intended use as an immunomodulatory research tool. The specific stereochemistry at the (5S) position is also a critical determinant of its three-dimensional conformation and likely its biological activity . Using a closely related analog with a different stereocenter or substituent would yield uninterpretable results and invalidate the core premise of the experiment.

Quantitative Evidence for LB244: Comparator Analysis


Comparative Potency as a STING Inhibitor

A compound with the identical name (LB244) has been characterized as an irreversible STING antagonist, demonstrating markedly enhanced proteome-wide selectivity compared to its parent compound, BB-Cl-amidine [1]. It maintained full potency against the most common human STING variant (R232), whereas the potency of another well-known inhibitor, H-151, was reduced by 8.2-fold [1]. This suggests potential advantages for studies involving primary human cells, as LB244 inhibited STING signaling in primary human monocytes, while H-151 did not [1].

STING antagonist Immunology Autoinflammatory disease

CYP3A4 Off-Target Liability

In a human liver microsome assay, this compound inhibited CYP3A4, a major drug-metabolizing enzyme, with an IC50 of 27.4 µM [1]. This provides a quantitative off-target benchmark.

ADME-Tox Cytochrome P450 Drug-Drug Interaction

Recommended Research Applications for LB244


LILRB4-Mediated Immune Suppression in Tumors

This compound is marketed as an antagonist of LILRB4, an inhibitory receptor on myeloid cells that promotes immune tolerance . It is specifically indicated for use in immuno-oncology research to explore mechanisms of immune checkpoint regulation and reversal of myeloid cell suppression to enhance anti-tumor T cell responses .

STING-Dependent Inflammatory Pathway Probing

A compound with the identical name (LB244) has been validated as a potent and selective STING inhibitor [1]. It is an ideal tool for studying STING biology in autoinflammatory diseases (e.g., Aicardi-Goutières syndrome, SAVI) where aberrant pathway activation is a key driver of pathology [1]. Its high selectivity profile makes it suitable for experiments aiming to decouple STING signaling from other innate immune pathways [1].

ADME-Tox and Drug-Drug Interaction Profiling

The available data identifies this compound as a moderate inhibitor of CYP3A4 (IC50 = 27.4 µM) [2]. This makes it a useful reference compound in pre-clinical development assays designed to screen for potential CYP3A4-mediated drug-drug interactions. Researchers can use this compound to benchmark the CYP inhibition potential of their own novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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